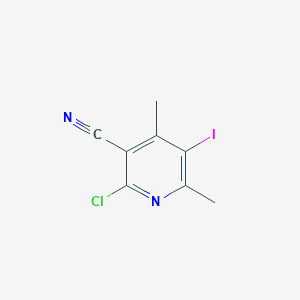

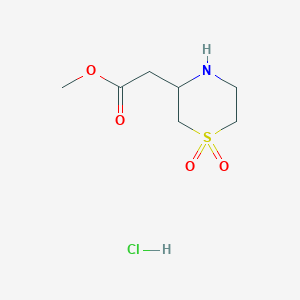

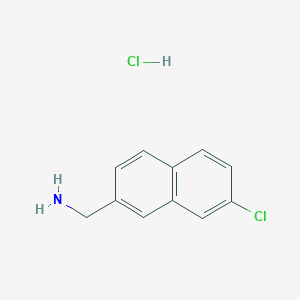

![molecular formula C6H6N4OS B1436486 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-18-8](/img/structure/B1436486.png)

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Vue d'ensemble

Description

“2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one” is a chemical compound with the molecular formula C6H6N4OS . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydroxide in ethanol and water at 0 - 20℃ . An intermediate compound is suspended in a mixture of ethanol and 2M aqueous sodium hydroxide solution. The mixture is cooled to 0°C, then iodomethane is added slowly. The mixture is warmed to room temperature and stirred for 3 hours, then left to stand over the weekend. The mixture is cooled to 0°C, then 2N aqueous sulphuric acid is added and the mixture is stirred for 1 hour. The resultant precipitate is filtered, washed with water and cyclohexane, then dried in a vacuum oven, to afford the title compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo and triazin rings, along with a methylthio group . The InChI code for this compound is 1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.21 g/mol . The compound has a number of heavy atoms: 12, a number of aromatic heavy atoms: 9, a fraction Csp3: 0.17, a number of rotatable bonds: 1, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 1.0 . The compound has a molar refractivity of 45.33 and a TPSA of 88.35 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is synthesized from 3-aminopyrazole, with studies indicating both the chloro and methylthio groups may be displaced by nucleophiles. This compound has been used to prepare analogs of adenine, hypoxanthine, and xanthine, demonstrating flexibility in nucleophilic displacement reactions (Kobe, Robins, & O'Brien, 1974).

Biological Activity

- Pyrazolo[1,5-a][1,3,5]triazines exhibit significant anti-cancer activity, as shown in studies involving various analogs. The electron structure of phenyl substituted pyrazolo[1,5-a][1,3,5]triazines correlates with increased anti-cancer activity (Velihina et al., 2021).

- Some derivatives of pyrazolo[1,5-a][1,3,5]triazine, specifically myoseverin derivatives, have shown potent tubulin inhibition and specific antiproliferative activity in colorectal cancer cell lines (Popowycz et al., 2009).

Pharmaceutical Applications

- Pyrazolo[1,5-a][1,3,5]triazines have been designed as thymidine phosphorylase inhibitors, using a fragment-based drug design approach. This demonstrates their potential in the development of targeted pharmaceuticals (Sun et al., 2013).

Chemical Reactivity

- Research on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, reveals potential for chemical transformations, highlighting the versatility of the pyrazolo[1,5-a][1,3,5]triazine ring system in synthetic chemistry (Mironovich & Shcherbinin, 2014).

Crystal Structure and Interaction

- Studies on the crystal structure of various pyrazolo[1,5-a][1,3,5]triazine derivatives indicate significant bond fixation in the heterocyclic component, with differences in molecular interactions and structures (Insuasty et al., 2006).

Enzyme Inhibition

- Pyrazolo[1,5-a][1,3,5]triazines have been evaluated as phosphodiesterase type 4 inhibitors, showing potent inhibition and high isoenzyme selectivity. This suggests their applicability in enzyme inhibition for therapeutic purposes (Raboisson et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar triazine-based compounds have been reported to target the epidermal growth factor (egfr) tyrosine kinase , which plays a crucial role in cell proliferation and survival.

Mode of Action

Similar triazine-based compounds have been shown to inhibit egfr tyrosine kinase , which could lead to the inhibition of cell proliferation and induction of apoptosis.

Biochemical Pathways

Inhibition of egfr tyrosine kinase by similar compounds can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and apoptosis .

Pharmacokinetics

Similar triazine-based compounds have been reported to have suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .

Action Environment

Similar compounds have been reported to exhibit excellent thermal stability , suggesting that they may be stable under various environmental conditions.

Analyse Biochimique

Biochemical Properties

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The interaction between this compound and thymidine phosphorylase results in the inhibition of the enzyme’s activity, which can affect the synthesis and degradation of nucleotides. Additionally, this compound has been observed to bind with various proteins, potentially altering their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells . This indicates its potential anti-inflammatory properties. Furthermore, this compound can affect the expression of genes involved in apoptosis and endoplasmic reticulum stress, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as thymidine phosphorylase . This inhibition is achieved through binding interactions that block the enzyme’s active site, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions result in altered cellular responses and functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. Over time, this compound can undergo degradation, which may affect its efficacy and potency. In vitro studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporting polypeptides . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical activity. For example, localization in the nucleus allows it to interact with transcription factors and modulate gene expression.

Propriétés

IUPAC Name |

2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBWRWWGRZTEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=NN2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384559 | |

| Record name | 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54346-18-8 | |

| Record name | 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

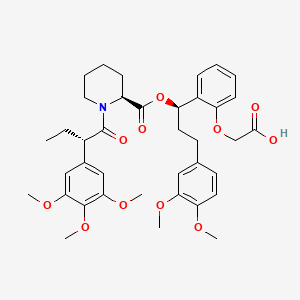

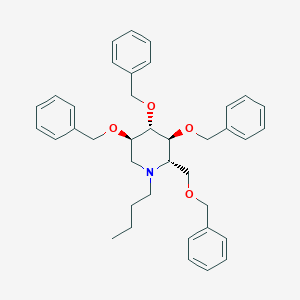

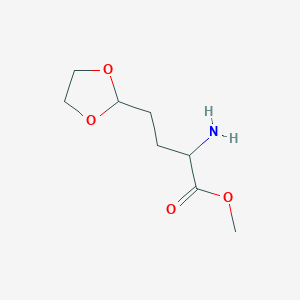

![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

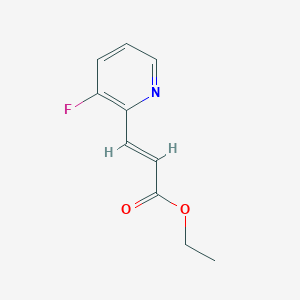

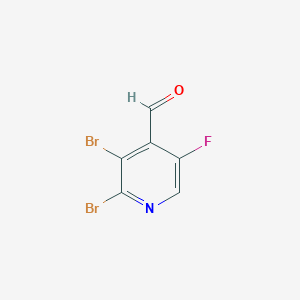

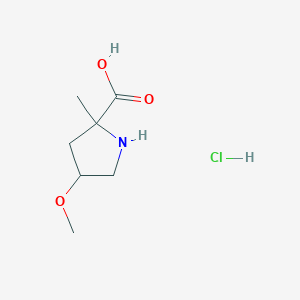

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)

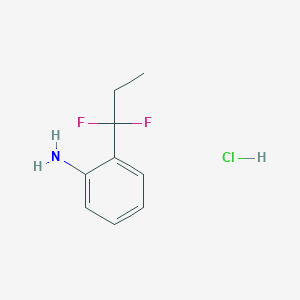

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)